2,3-Dihydrofuran

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dihydrofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O/c1-2-4-5-3-1/h1,3H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTCBAGSMQIFNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75454-45-4 | |

| Record name | Furan, 2,3-dihydro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75454-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9061594 | |

| Record name | Furan, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [MSDSonline] | |

| Record name | Furan, 2,3-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dihydrofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8615 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1191-99-7, 36312-17-1 | |

| Record name | 2,3-Dihydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1191-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydrofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2,3-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036312171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydrofuran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furan, 2,3-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furan, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydrofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIHYDROFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07M2EY3BG1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,3-Dihydrofuran basic properties and structure

An In-depth Technical Guide to 2,3-Dihydrofuran: Core Properties, Structure, and Reactivity

Introduction

This compound (2,3-DHF) is a heterocyclic organic compound and one of the simplest enol ethers, with the chemical formula C₄H₆O.[1] This colorless, volatile liquid is a crucial building block in organic synthesis due to the unique reactivity imparted by the endocyclic double bond adjacent to the oxygen atom.[1][2] Its structure allows for a wide range of chemical transformations, making it an indispensable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical industry for the development of biologically active compounds such as anti-tumor agents.[3][4][5] This guide provides a comprehensive overview of the fundamental properties, molecular structure, spectroscopic signature, and chemical reactivity of this compound, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is a highly flammable liquid that is slightly soluble in water.[6][7] A critical safety consideration is its tendency to form explosive peroxides upon exposure to air, necessitating careful storage and handling procedures.[8][9]

| Property | Value | Source |

| Molecular Formula | C₄H₆O | [1][10] |

| Molar Mass | 70.09 g/mol | [1][9] |

| Appearance | Clear, colorless liquid | [3][6][8] |

| Density | 0.927 g/mL at 25 °C | [1] |

| Boiling Point | 54-55 °C | [8] |

| Flash Point | -24 °C (-11.2 °F) (closed cup) | |

| Refractive Index | 1.423 at 20 °C | [8] |

| Vapor Pressure | 14.46 mmHg at 55 °C | [8] |

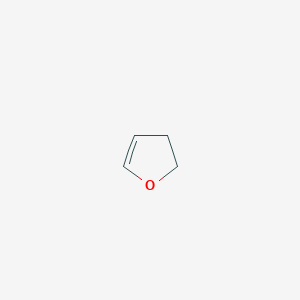

Molecular Structure

The structure of this compound consists of a five-membered ring containing one oxygen atom and a double bond between carbons 2 and 3. This arrangement defines it as a cyclic enol ether. The molecule is assumed to be planar, though detailed experimental data on its precise conformation is not as readily available as for its aromatic counterpart, furan.[11] The structure's reactivity is primarily dictated by the interplay between the electron-donating oxygen atom and the electron-rich carbon-carbon double bond.[2]

Caption: Molecular structure of this compound.

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. The key spectral features are summarized below.

| Spectroscopy | Key Features and Observations |

| ¹H NMR | In CDCl₃, the spectrum typically shows three distinct signals: a triplet around 2.6 ppm for the two protons at C4, a triplet around 4.3 ppm for the two protons at C5, and two signals in the vinyl region for the protons at C2 and C3.[12][13] |

| ¹³C NMR | The spectrum will show four distinct signals corresponding to the four unique carbon atoms in the molecule. The olefinic carbons (C2 and C3) will appear downfield, while the saturated carbons (C4 and C5) will be upfield. |

| Infrared (IR) | The IR spectrum displays characteristic absorption bands. Key vibrations include C-H stretching, a prominent C=C stretching vibration for the enol ether double bond, and strong C-O stretching frequencies.[10][14] |

| Mass Spec (MS) | The electron ionization mass spectrum shows a molecular ion (M+) peak at m/z = 70, corresponding to the molecular weight of C₄H₆O.[10][15] |

Reactivity and Synthetic Applications

This compound is a versatile reagent in a multitude of organic reactions, serving as a precursor to a wide array of functionalized heterocycles and other complex structures.[3]

Key Reactions:

-

Heck Arylation: It readily undergoes palladium-catalyzed Heck arylation with aryl iodides and bromides to afford 2-aryl-2,3-dihydrofurans and 2-aryl-2,5-dihydrofurans, demonstrating its utility in forming C-C bonds.[16]

-

Cycloadditions: As a dienophile, it participates in Diels-Alder reactions.[3] It also undergoes [3+2] and [4+1] cycloadditions with various partners, often catalyzed by transition metals like copper or gold, to construct highly substituted dihydrofuran cores.[8][16]

-

Lithiation: Treatment with strong bases like butyllithium results in lithiation at the 2-position, generating a versatile intermediate for further functionalization.[1]

-

Ring-Opening Reactions: Under certain conditions, the dihydrofuran ring can be opened to yield other functionalized molecules.[17]

Its application as a key intermediate is particularly prominent in the pharmaceutical sector for synthesizing anti-tumor agents and other biologically active molecules.[4][5][18] It is also used in the formulation of electronic chemicals and in the flavor and fragrance industry.[5][19]

Caption: General reaction workflow involving this compound.

Synthesis Protocols

This compound and its derivatives can be synthesized through various routes. Classically, they are known as intermediates in the Feist–Benary furan synthesis.[1] Modern methods often involve metal-catalyzed cyclization or cycloaddition reactions.[20] For instance, a common strategy involves the reaction of carbonyl ylides, generated from diazo compounds in the presence of a copper catalyst, which then undergo a 1,5-electrocyclization.[20] Another approach is the tandem Knoevenagel-Michael cyclization using α-tosyloxy ketone precursors.[21]

General Experimental Protocol for Synthesis via Cyclization: Causality: This protocol illustrates a common strategy where a linear precursor is induced to cyclize, forming the heterocyclic ring. The choice of catalyst and reaction conditions is critical for achieving high yield and selectivity.

-

Reactant Preparation: A suitable precursor, such as an α-allenic alcohol, is dissolved in an appropriate anhydrous solvent (e.g., toluene, THF) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Catalyst Addition: A catalytic amount of a transition metal catalyst (e.g., an iron or gold complex) is added to the reaction mixture.[16] The choice of catalyst is crucial for promoting the desired intramolecular hydroalkoxylation while suppressing side reactions.

-

Reaction Execution: The mixture is stirred at a specific temperature (ranging from room temperature to elevated temperatures) for a period determined by reaction monitoring (e.g., via TLC or GC-MS). The inert atmosphere is maintained to prevent degradation of the catalyst and reactants.

-

Workup: Upon completion, the reaction is quenched (e.g., with water or a saturated salt solution). The organic product is extracted into an appropriate solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound derivative.

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols.

-

Flammability: It is a highly flammable liquid and vapor, with a very low flash point.[6] It must be kept away from heat, sparks, open flames, and other ignition sources.[22][23] All equipment must be properly grounded to prevent static discharge.[23]

-

Peroxide Formation: Like many ethers, it can form explosive peroxides upon exposure to air and light.[8][9] Containers should be dated upon opening, and the material should be tested for the presence of peroxides periodically and before distillation.[22] Store under an inert atmosphere if possible.

-

Toxicity and Irritation: It is harmful if swallowed and causes serious eye irritation.[8][22] Avoid contact with skin and eyes, and prevent inhalation of vapors.[24]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[23]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, typically refrigerated at 2-8°C.[5][22]

Conclusion

This compound is a fundamentally important heterocyclic compound whose value is derived from the versatile reactivity of its enol ether moiety. Its well-defined physical, chemical, and spectroscopic properties make it a reliable and characterizable intermediate. For researchers in organic synthesis and drug development, a thorough understanding of its structure, reactivity, and handling requirements is paramount for leveraging its potential in the construction of novel and complex molecular architectures that drive innovation in medicine and materials science.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 1191-99-7 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound(1191-99-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. This compound CAS#: 1191-99-7 [m.chemicalbook.com]

- 8. This compound, 1191-99-7 [thegoodscentscompany.com]

- 9. This compound | C4H6O | CID 70934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Furan, 2,3-dihydro- [webbook.nist.gov]

- 11. Furan [wsteinmetz.sites.pomona.edu]

- 12. spectrabase.com [spectrabase.com]

- 13. This compound(1191-99-7) 1H NMR [m.chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. lehigh.edu [lehigh.edu]

- 16. This compound synthesis [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. innospk.com [innospk.com]

- 19. nbinno.com [nbinno.com]

- 20. researchgate.net [researchgate.net]

- 21. 2,3-Dihydrofurans as Potential Cytotoxic and Antibacterial Agents: Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. chemicalbook.com [chemicalbook.com]

- 23. fishersci.com [fishersci.com]

- 24. This compound | CAS No: 1191-99-7 [aquigenbio.com]

An In-Depth Technical Guide to the Discovery and First Synthesis of 2,3-Dihydrofuran

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on the Enduring Relevance of a Simple Heterocycle

As a Senior Application Scientist, it is often the seemingly simple molecules that reveal the most profound complexities and opportunities in chemical synthesis. 2,3-Dihydrofuran is a prime example of such a compound. Its unassuming five-membered heterocyclic structure belies a rich history of discovery and a remarkable versatility that continues to be exploited in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide is intended to provide a comprehensive technical overview of the origins of this compound, from its initial discovery to its first definitive synthesis, and to equip the modern researcher with a robust understanding of its foundational chemistry.

I. The Dawn of an Intermediate: Discovery and Early Investigations

The formal "discovery" of this compound is not marked by a singular, celebrated event but rather a gradual emergence from the broader exploration of furan chemistry in the early 20th century. Early synthetic endeavors, such as the Feist-Bénary synthesis of furans, first described independently by Franz Feist in 1902 and Erich Benary in 1911, provided the first glimpses into the existence of dihydrofuran structures as transient intermediates.[1] While this reaction is a cornerstone for the synthesis of substituted furans, the parent, unsubstituted this compound was not the primary focus of this early work.

The Feist-Bénary synthesis involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[2][3] The mechanism proceeds through the formation of a this compound intermediate, which then typically dehydrates to the corresponding furan. The "interrupted" Feist-Bénary reaction, where the dihydrofuran intermediate is isolated, has become a valuable synthetic tool in its own right, although it is primarily applied to the synthesis of more complex, substituted dihydrofurans.[4]

It wasn't until the mid-20th century that the isolation and characterization of unsubstituted this compound were definitively reported. A pivotal moment in the history of this compound came in 1947 , with the work of Christopher L. Wilson . His paper, "Reactions of Furan Compounds. VII. Thermal Interconversion of this compound and Cyclopropane Aldehyde," stands as a landmark publication, providing one of the first detailed descriptions of the synthesis and reactivity of this compound.[5][6][7] Concurrently, in the same year, Paul and Tchelitcheff reported on the action of Raney nickel on furanic compounds, contributing to the early understanding of the hydrogenation of furan to its partially and fully saturated derivatives.

II. The First Synthesis: A Detailed Examination of Historical Methodologies

The seminal work of Wilson in 1947 described the synthesis of this compound through the catalytic hydrogenation of furan. This method, while conceptually straightforward, required careful control of reaction conditions to achieve the desired partial hydrogenation, as over-reduction to tetrahydrofuran (THF) is a common side reaction.

A. The Wilson Synthesis (1947): Catalytic Hydrogenation of Furan

The experimental details from Wilson's 1947 publication, while not presented in the exhaustive step-by-step format of modern protocols, laid the groundwork for subsequent syntheses. The synthesis involved the vapor-phase hydrogenation of furan over a Raney nickel catalyst at elevated temperatures. The key to isolating this compound was the careful control of the reaction temperature and the residence time of the reactants over the catalyst.

Conceptual Workflow of the Wilson Synthesis:

Caption: Conceptual workflow of the early vapor-phase synthesis of this compound.

The causality behind this experimental choice lies in the differential reactivity of the double bonds in the furan ring. The initial hydrogenation across one double bond to yield this compound is kinetically feasible. However, the resulting enol ether is also susceptible to further reduction. By employing a vapor-phase system, Wilson could precisely control the contact time, minimizing the over-hydrogenation to tetrahydrofuran.

B. Modern Laboratory Synthesis: Isomerization of 2,5-Dihydrofuran

While the direct hydrogenation of furan is historically significant, a more common and often more selective modern laboratory preparation involves the isomerization of the readily available 2,5-dihydrofuran. This process is typically catalyzed by a supported palladium or platinum catalyst, often in the presence of a selectivity-enhancing agent like carbon monoxide.[8][9]

Reaction Mechanism: Isomerization of 2,5-Dihydrofuran to this compound

Caption: Simplified mechanism for the palladium-catalyzed isomerization of 2,5-dihydrofuran.

Detailed Experimental Protocol: Isomerization of 2,5-Dihydrofuran

This protocol is a representative example of a modern laboratory-scale synthesis.

Materials:

-

2,5-Dihydrofuran (99%)

-

Palladium on activated carbon (5 wt. %)

-

Anhydrous toluene

-

Inert gas (Argon or Nitrogen)

Procedure:

-

A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with 5% palladium on carbon (0.1 g, ~1 mol% relative to the substrate).

-

The flask is purged with an inert gas for 15 minutes.

-

Anhydrous toluene (50 mL) is added to the flask via a cannula, followed by 2,5-dihydrofuran (10 g, 0.14 mol).

-

The reaction mixture is heated to reflux (approximately 110 °C) with vigorous stirring under a continuous inert gas atmosphere.

-

The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC) analysis of aliquots taken from the reaction mixture. The reaction is typically complete within 4-6 hours.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The palladium catalyst is removed by filtration through a pad of Celite®. The filter cake is washed with a small amount of fresh toluene.

-

The solvent is carefully removed from the filtrate by rotary evaporation at low pressure and a bath temperature not exceeding 40 °C.

-

The crude this compound is purified by fractional distillation under a nitrogen atmosphere to yield the pure product.

Expected Yield: 85-95%

This self-validating system relies on the careful exclusion of air and moisture, as the catalyst can be sensitive and side reactions may occur. The progress monitoring via GC or TLC ensures that the reaction is driven to completion, and the final purification by fractional distillation provides a product of high purity, as confirmed by spectroscopic analysis.

III. Spectroscopic and Physical Data

Accurate characterization of this compound is crucial for its use in further synthetic applications. The following tables summarize its key physical and spectroscopic properties.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₆O |

| Molar Mass | 70.09 g/mol |

| Boiling Point | 54-55 °C |

| Density | 0.927 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.422 |

Table 2: Spectroscopic Data for this compound

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 6.27 | t | 2.0 | H-2 | |

| 4.95 | t | 2.0 | H-3 | |

| 4.29 | t | 9.5 | H-5 | |

| 2.65 | dt | 9.5, 2.0 | H-4 |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) | Assignment |

| 145.2 | C-2 | |

| 100.1 | C-3 | |

| 71.3 | C-5 | |

| 31.0 | C-4 |

| Infrared (IR, neat) | ν (cm⁻¹) | Assignment |

| 3100-3000 | =C-H stretch | |

| 2950-2850 | C-H stretch | |

| 1620 | C=C stretch | |

| 1150 | C-O stretch |

IV. Conclusion: A Foundation for Future Innovation

The journey of this compound from a hypothetical intermediate in the early 20th century to a well-characterized and synthetically valuable building block is a testament to the progress of organic chemistry. The pioneering work of scientists like Christopher L. Wilson provided the crucial first steps in isolating and understanding this simple yet reactive molecule. Today, with a plethora of sophisticated synthetic methods at our disposal, this compound continues to be a cornerstone in the construction of complex molecular architectures, particularly in the realm of drug discovery and development. A thorough understanding of its fundamental chemistry, from its historical roots to modern synthetic protocols, is indispensable for any researcher seeking to harness its full potential.

V. References

-

BenchChem. (2025). Feist-Benary Furan Synthesis: Application Notes and Protocols for Researchers. --INVALID-LINK--[2]

-

Wilson, C. L. (1947). Reactions of Furan Compounds. VII. Thermal Interconversion of this compound and Cyclopropane Aldehyde. Journal of the American Chemical Society, 69(12), 3002–3004. --INVALID-LINK--[5]

-

Alfa Chemistry. (n.d.). Feist-Bénary Reaction. Retrieved from --INVALID-LINK--[4]

-

Química Organica.org. (n.d.). Feist-Benary synthesis of furan. Retrieved from --INVALID-LINK--[3]

-

Organic Syntheses. (n.d.). 2-phenyl-2,3-dihydrofuran. Retrieved from --INVALID-LINK--[10]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrofurans. Retrieved from --INVALID-LINK--[11]

-

Serafimov, J. M., & Hudlicky, T. (2018). Benefits of Unconventional Methods in the Total Synthesis of Natural Products. ACS Omega, 3(12), 17827–17845. --INVALID-LINK--[6]

-

Wikipedia. (n.d.). Feist–Benary synthesis. Retrieved from --INVALID-LINK--[12]

-

Google Patents. (n.d.). US5536851A - Preparation of 2,3-dihydrofurans. Retrieved from --INVALID-LINK--[8]

-

Pandey, G., & Kumar, A. (2022). Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles. RSC Advances, 12(1), 1-22. --INVALID-LINK--[6]

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Feist-Benary synthesis of furan [quimicaorganica.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benefits of Unconventional Methods in the Total Synthesis of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US5536851A - Preparation of 2,3-dihydrofurans - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. This compound synthesis [organic-chemistry.org]

- 12. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

Spectroscopic data for 2,3-Dihydrofuran (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,3-Dihydrofuran

Introduction

This compound (C₄H₆O, MW: 70.09 g/mol ) is a heterocyclic organic compound and one of the simplest enol ethers.[1][2] As a volatile, colorless liquid, it serves as a versatile intermediate in various chemical syntheses, including the formation of more complex furan derivatives and in cycloaddition reactions.[2] Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides a detailed analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the molecular structure of this compound. The interpretation herein is grounded in established principles of spectroscopy, offering researchers a definitive reference for characterizing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the specific carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, most commonly deuterated chloroform (CDCl₃).

-

Instrumentation: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters (¹H NMR): Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected chemical shift range (e.g., 0-10 ppm).

-

Acquisition Parameters (¹³C NMR): A proton-decoupled experiment is typically run to produce a spectrum with singlets for each unique carbon. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound shows three distinct signals corresponding to the three unique proton environments in the molecule.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 (CH₂) | ~4.3 | Triplet | ~9.5 | 2H |

| H-4 (CH₂) | ~2.6 | Triplet | ~9.5 | 2H |

| H-2 (=CH) | ~6.3 | Triplet | ~2.0 | 1H |

| H-3 (=CH) | ~5.0 | Triplet | ~2.0 | 1H |

Note: Precise chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. Data is synthesized from typical values for this structural motif.[3][4]

Spectral Interpretation (¹H NMR): The proton at the C-2 position is the most deshielded (~6.3 ppm) due to its vinylic nature and direct attachment to the electron-withdrawing oxygen atom. The proton at C-3 (~5.0 ppm) is also vinylic but is less deshielded as it is further from the oxygen. The two methylene groups (CH₂) at C-4 and C-5 are in the aliphatic region. The protons at C-5 (~4.3 ppm) are adjacent to the oxygen and are therefore shifted further downfield compared to the protons at C-4 (~2.6 ppm). The triplet multiplicity for all signals arises from coupling to adjacent CH₂ or CH groups.

Caption: ¹H NMR assignments for this compound.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum displays four signals, one for each unique carbon atom.

| Signal Assignment | Chemical Shift (δ, ppm) |

| C-2 | ~145 |

| C-3 | ~100 |

| C-5 | ~70 |

| C-4 | ~30 |

Data is referenced from ChemicalBook for a spectrum recorded in CDCl₃.[5]

Spectral Interpretation (¹³C NMR): The two sp² hybridized (olefinic) carbons are found furthest downfield. C-2 (~145 ppm) is significantly deshielded because it is directly bonded to the electronegative oxygen atom. C-3 (~100 ppm) appears further upfield. Of the two sp³ hybridized carbons, C-5 (~70 ppm) is deshielded by the adjacent oxygen atom, while C-4 (~30 ppm) is a typical aliphatic methylene carbon.

Caption: ¹³C NMR assignments for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained neat. A drop of the liquid is placed between two salt (NaCl or KBr) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Acquisition: A background spectrum is collected first, followed by the sample spectrum. The instrument measures the transmittance or absorbance of IR radiation over a range, typically 4000-400 cm⁻¹.

IR Spectral Data

The IR spectrum of this compound is characterized by several key absorption bands.[6][7]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3100 | Medium | =C-H Stretch (vinylic) |

| ~2950-2850 | Strong | C-H Stretch (aliphatic) |

| ~1620 | Strong | C=C Stretch (enol ether) |

| ~1140 | Strong | C-O Stretch (enol ether) |

Data is compiled from the NIST Chemistry WebBook.[6]

Spectral Interpretation (IR): The presence of both sp² and sp³ hybridized C-H bonds is confirmed by the absorptions just above and below 3000 cm⁻¹, respectively. The strong peak around 1620 cm⁻¹ is highly characteristic of the carbon-carbon double bond of the enol ether system. Another key feature is the strong C-O stretching vibration around 1140 cm⁻¹, which is typical for ethers.

Caption: Key IR vibrational modes for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps to determine the molecular weight and deduce structural features.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A small amount of the volatile sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: Electron Ionization (EI) is a common method. The gaseous molecules are bombarded with high-energy electrons (typically 70 eV), causing an electron to be ejected from the molecule, forming a positively charged radical ion known as the molecular ion (M⁺•).[8]

-

Fragmentation: The high energy of the molecular ion causes it to be unstable, and it fragments into smaller, charged ions and neutral radicals.

-

Detection: The positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio. A detector then records the abundance of each ion.

Mass Spectral Data

The EI mass spectrum of this compound shows a clear molecular ion and a characteristic fragmentation pattern.[9]

| m/z | Relative Intensity | Proposed Fragment Identity |

| 70 | High | [C₄H₆O]⁺• (Molecular Ion) |

| 42 | High | [C₃H₆]⁺• or [C₂H₂O]⁺• |

| 41 | Base Peak | [C₃H₅]⁺ (Allyl cation) |

| 39 | High | [C₃H₃]⁺ (Propargyl cation) |

Data is compiled from the NIST Mass Spectrometry Data Center.[9][10]

Spectral Interpretation (MS): The peak at m/z 70 corresponds to the molecular weight of this compound, confirming its elemental formula.[9] The fragmentation process is key to structural analysis. The molecular ion can undergo cleavage to produce various fragments. The base peak at m/z 41 is likely the highly stable allyl cation, formed after ring-opening and rearrangement. The peak at m/z 42 could result from the loss of ethylene (C₂H₄) via a retro-Diels-Alder-type reaction. The ion at m/z 39 is a common fragment in many organic molecules, corresponding to the stable propargyl cation.[11][12]

Caption: Proposed MS fragmentation pathways for this compound.

Summary and Conclusion

The spectroscopic data for this compound provide a cohesive and definitive structural portrait. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, identifying the vinylic and aliphatic regions and the electronic influence of the oxygen atom. Infrared spectroscopy confirms the presence of key functional groups, notably the enol ether C=C and C-O bonds. Finally, mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns consistent with the molecule's cyclic ether structure. Together, these techniques offer a robust and self-validating system for the identification and characterization of this compound, essential for its use in scientific research and drug development.

References

- 1. This compound 2,3-DHF [sigmaaldrich.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound(1191-99-7) 1H NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound(1191-99-7) 13C NMR spectrum [chemicalbook.com]

- 6. Furan, 2,3-dihydro- [webbook.nist.gov]

- 7. This compound(1191-99-7) IR Spectrum [m.chemicalbook.com]

- 8. uni-saarland.de [uni-saarland.de]

- 9. Furan, 2,3-dihydro- [webbook.nist.gov]

- 10. This compound | C4H6O | CID 70934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

Chemical formula and molecular weight of 2,3-Dihydrofuran

An In-Depth Technical Guide to 2,3-Dihydrofuran: Properties, Synthesis, and Applications in Modern Organic Chemistry

Introduction

This compound (2,3-DHF) is a heterocyclic organic compound and one of the simplest enol ethers.[1] This colorless, volatile liquid is a pivotal intermediate in a multitude of synthetic transformations, prized for its unique reactivity that enables the construction of complex molecular architectures.[1][2] Its utility spans from foundational organic synthesis to the development of high-value products, including pharmaceuticals, electronic chemicals, and flavor compounds.[3][4] In the pharmaceutical sector, 2,3-DHF is a crucial building block for synthesizing biologically active molecules, particularly those with anti-tumor properties.[3][4] This guide offers a comprehensive overview of this compound, detailing its fundamental properties, synthetic methodologies, key reactions, and critical applications for professionals in research and drug development.

Physicochemical Properties and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Source |

| Chemical Formula | C₄H₆O | [1][5][6] |

| Molecular Weight | 70.09 g/mol | [5][7] |

| IUPAC Name | This compound | [5] |

| CAS Number | 1191-99-7 | [1][5] |

| Appearance | Colorless to light yellow liquid | [1][4] |

| Density | 0.927 g/mL at 25 °C | [1][4] |

| Boiling Point | 54-55 °C | [1][4] |

| Flash Point | -20 °C (-4 °F) | [8] |

| Refractive Index | 1.423 at 20 °C | [4][8] |

| SMILES | C1COC=C1 | [5] |

| InChI Key | JKTCBAGSMQIFNL-UHFFFAOYSA-N | [1][5] |

Spectroscopic data is critical for the identification and characterization of this compound. Comprehensive ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data are publicly available through resources like the NIST Chemistry WebBook and other chemical databases.[7][9][10][11]

Synthesis of this compound

The this compound scaffold can be constructed through various synthetic strategies, often involving metal-catalyzed reactions or classical cyclizations. The choice of method depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Approaches:

-

Feist-Benary Furan Synthesis: This classical method involves the reaction of α-halogen ketones with β-dicarbonyl compounds, where 2,3-dihydrofurans can be formed as key intermediates.[1]

-

Metal-Catalyzed Cycloadditions: Modern methods frequently employ transition metal catalysts (e.g., copper, palladium, rhodium) to facilitate cycloaddition reactions. For example, copper-catalyzed [4+1] cycloadditions of enones with diazo compounds can produce highly substituted 2,3-dihydrofurans.[12]

-

Intramolecular Cyclization: Hydroalkoxylation of readily available α-allenic alcohols, catalyzed by air- and moisture-stable iron catalysts, provides an efficient route to 2,3-dihydrofurans.[12]

-

Palladium-Catalyzed Reactions: Palladium catalysts are widely used in reactions such as the Heck arylation of this compound itself, which can also be adapted to synthesize substituted derivatives.[12][13]

-

Tandem Reactions: Novel this compound derivatives can be synthesized in good yields via a tandem Knoevenagel-Michael cyclization involving an α-tosyloxy ketone, an aldehyde, and a 1,3-dicarbonyl compound.[14]

Caption: General synthetic pathways to this compound derivatives.

Key Reactions and Mechanistic Insights

The reactivity of this compound is dominated by its enol ether functionality, making the C2 position both nucleophilic and susceptible to electrophilic attack after modification.

Heck Arylation

The palladium-catalyzed Heck reaction is a cornerstone of C-C bond formation. The arylation of 2,3-DHF is a frequently studied model reaction for assessing catalyst performance in asymmetric synthesis.[13] The reaction typically involves an aryl halide, a palladium precursor, a base, and often a phosphine ligand or an ionic liquid to promote the reaction. Arylation occurs exclusively at the C2 position.[13] Depending on the reaction conditions, the double bond may migrate, leading to different isomers (2-aryl-2,5-dihydrofuran or 2-aryl-2,3-dihydrofuran).[12][13]

Caption: Key components of the Heck arylation of this compound.

Lithiation

Treatment of this compound with a strong base like butyllithium results in deprotonation at the C2 position.[1] This generates a 2-lithio derivative, which is a potent nucleophile and a versatile intermediate for introducing a wide range of electrophiles, further functionalizing the heterocyclic ring.[1]

Cycloadditions and Ring-Opening

The electron-rich double bond of 2,3-DHF can participate in various cycloaddition reactions. Furthermore, substituted this compound acetals can undergo Lewis acid-catalyzed intramolecular ring-opening and benzannulation reactions to form complex polycyclic structures, such as 1-hydroxycarbazoles, which are scaffolds for bioactive natural products.[15]

Applications in Drug Development and Organic Synthesis

This compound's role as a versatile intermediate is particularly pronounced in the pharmaceutical industry. Its structural motif is incorporated into numerous complex molecules, and its reactivity is exploited to build chiral centers and functionalized ring systems.

-

Anti-Tumor Agents: The compound is a well-established intermediate in the synthesis of anti-cancer drugs.[3][4] Its framework allows for the stereocontrolled introduction of substituents, a critical aspect in designing molecules that interact specifically with biological targets.

-

Bioactive Carbazole Synthesis: As demonstrated in the formal total synthesis of murrayafoline A, dihydrofuran acetals derived from 2,3-DHF are precursors to carbazole alkaloids, a class of compounds with a wide range of biological activities.[15]

-

Vitamin Synthesis: Certain derivatives, such as α-methyl dihydrofurans, serve as intermediates in the synthesis of essential vitamins like Vitamin B1.[16]

-

General Synthetic Utility: Beyond specific drug targets, 2,3-DHF is used to access other important heterocyclic systems. For example, it can be hydrogenated to form tetrahydrofuran or used as a precursor for furan derivatives.[7][17]

Experimental Protocol: Palladium-Catalyzed Heck Arylation of this compound

This protocol is a representative example of a common transformation involving 2,3-DHF, based on methodologies described in the literature for palladium-catalyzed arylations.[13]

Objective: To synthesize 2-phenyl-2,3-dihydrofuran via Heck coupling.

Materials:

-

This compound (DHF)

-

Iodobenzene

-

Palladium(II) acetylacetonate (Pd(acac)₂)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Tetrabutylammonium bromide (TBAB)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Reactor Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add Pd(acac)₂ (0.01 mmol, 1 mol%).

-

Reagent Addition: Sequentially add K₂CO₃ (2.0 mmol), TBAB (1.0 mmol), and anhydrous DMF (5 mL). Stir the mixture for 10 minutes at room temperature.

-

Substrate Addition: Add iodobenzene (1.0 mmol) followed by this compound (1.5 mmol) to the reaction mixture using a syringe.

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete (as indicated by the consumption of iodobenzene), cool the mixture to room temperature. Dilute with diethyl ether (20 mL) and wash with water (3 x 15 mL) to remove DMF and inorganic salts.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-phenyl-2,3-dihydrofuran.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality and Insights:

-

Palladium Precursor: Pd(acac)₂ is a stable Pd(II) source that is reduced in situ to the active Pd(0) catalyst.

-

Base: K₂CO₃ is essential for neutralizing the hydroiodic acid (HI) generated during the catalytic cycle, regenerating the Pd(0) catalyst.

-

Additive: TBAB can act as a phase-transfer catalyst and helps stabilize the palladium nanoparticles that may form, improving catalytic activity and longevity.[13]

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.

-

Flammability: It is a highly flammable liquid and vapor with a low flash point.[5][18] It must be kept away from heat, sparks, open flames, and other ignition sources.[18][19] All equipment must be properly grounded to prevent static discharge.[19]

-

Peroxide Formation: Like many ethers, 2,3-DHF can form explosive peroxides upon exposure to air and light, especially during storage.[8][19] Containers should be dated upon opening, stored under an inert atmosphere, and tested for peroxides periodically and before distillation.[19][20]

-

Toxicity and Irritation: The compound is harmful if swallowed and causes serious eye irritation.[20] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[19] All handling should be performed in a well-ventilated fume hood.[18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids, preferably in a refrigerator (2-8 °C).[4][19][20]

Conclusion

This compound is far more than a simple cyclic ether; it is a versatile and powerful tool in the arsenal of the synthetic chemist. Its well-defined reactivity, particularly as an enol ether, provides reliable pathways for C-C bond formation and the construction of complex heterocyclic systems. For researchers in drug discovery and development, a thorough understanding of the synthesis, reactivity, and handling of 2,3-DHF is essential for leveraging its full potential in creating the next generation of therapeutic agents and advanced materials.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C4H6O | CID 70934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [stenutz.eu]

- 7. Furan, 2,3-dihydro- [webbook.nist.gov]

- 8. This compound, 1191-99-7 [thegoodscentscompany.com]

- 9. This compound(1191-99-7) 1H NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Furan, 2,3-dihydro- [webbook.nist.gov]

- 12. This compound synthesis [organic-chemistry.org]

- 13. Palladium Catalyzed Heck Arylation of this compound—Effect of the Palladium Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2,3-Dihydrofurans as Potential Cytotoxic and Antibacterial Agents: Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Lewis Acid-Catalyzed this compound Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. 16. Reactions of furan compounds. Part III. Formation of tetrahydrofuran, 2 : 3-dihydrofuran, and other substances by passage of tetrahydrofurfuryl alcohol vapour over a nickel catalyst - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 18. This compound(1191-99-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 19. fishersci.com [fishersci.com]

- 20. chemicalbook.com [chemicalbook.com]

Introduction: The Versatile Role of 2,3-Dihydrofuran

An In-depth Technical Guide to 2,3-Dihydrofuran as a Precursor in Organic Synthesis

This compound (2,3-DHF) is a heterocyclic organic compound that has emerged as a cornerstone in modern synthetic chemistry. As one of the simplest enol ethers, its unique electronic structure—an electron-rich carbon-carbon double bond influenced by an adjacent endocyclic oxygen atom—renders it a highly versatile precursor for a multitude of complex molecular architectures.[1][2] This guide, intended for researchers, chemists, and drug development professionals, explores the core reactivity of 2,3-DHF and provides practical insights into its application as a strategic building block in the synthesis of pharmaceuticals and other high-value chemical entities.[3][4]

The reactivity of 2,3-DHF is primarily governed by the interplay between the π-system of the double bond and the p-orbitals of the oxygen atom.[1] This arrangement makes the molecule susceptible to a range of transformations, including electrophilic additions, cycloadditions, and metal-catalyzed functionalizations.[1][5][6] Its ability to serve as a precursor to the ubiquitous tetrahydrofuran (THF) scaffold, a common motif in numerous bioactive natural products, further cements its importance in the synthetic chemist's toolkit.[7][8]

Core Reactivity and Mechanistic Pathways

The utility of 2,3-DHF stems from several key reaction classes. Understanding the causality behind these transformations is critical for designing efficient and selective synthetic routes.

Electrophilic Addition Reactions

The electron-rich nature of the double bond in 2,3-DHF makes it an excellent nucleophile, readily reacting with a variety of electrophiles. The driving force is the formation of a covalent bond between the electrophile and the C2 or C3 carbon, which generates a carbocation intermediate. This intermediate is significantly stabilized by the resonance contribution from the adjacent oxygen atom, which can donate a lone pair of electrons.[9][10]

The general mechanism involves the initial attack of the π-bond on an electrophile (E+), followed by the capture of the resulting oxocarbenium ion intermediate by a nucleophile (Nu-).

Caption: General mechanism of electrophilic addition to 2,3-DHF.

A notable example is electrophilic bromination. The reaction of 2,3-DHF with N-Bromosuccinimide (NBS) can lead to an unexpected C4-C5 bond cleavage, ultimately yielding a synthetically valuable 1,2-diketo building block.[11] This highlights how reaction conditions can be manipulated to access complex functionalities beyond simple addition.

Cycloaddition Reactions: Building Molecular Complexity

2,3-DHF is an exceptional partner in various cycloaddition reactions, enabling the rapid construction of complex polycyclic systems.

-

[3+2] Cycloadditions: This is one of the most powerful applications of 2,3-DHF. It serves as the two-atom component (alkene) in reactions with three-atom synthons like carbonyl ylides. These ylides are typically generated in situ from the metal-catalyzed decomposition of α-diazo compounds. Catalysts such as Rh₂(OAc)₄ or copper complexes are commonly employed.[5][6][8] The resulting reaction efficiently constructs a new five-membered ring fused to the original dihydrofuran core.

Caption: Key steps in the [3+2] cycloaddition of 2,3-DHF.

-

[2+2] Cycloadditions: These reactions provide access to cyclobutane derivatives. For instance, the methylaluminoxane (MAO) mediated [2+2] cycloaddition of 2,3-DHF with acylaminoacrylates yields functionalized cyclobutane rings fused to the furan scaffold.[12]

-

[4+1] Cycloadditions: Copper-catalyzed reactions with diazo compounds can also proceed via a [4+1] pathway to produce highly substituted 2,3-dihydrofurans, demonstrating the tunability of metal-catalyzed processes.[6]

Catalytic Hydrogenation to Tetrahydrofuran (THF)

One of the most fundamental and industrially relevant transformations of 2,3-DHF is its hydrogenation to tetrahydrofuran. THF is not only a crucial solvent but also a prevalent structural motif in a vast number of natural products and pharmaceuticals.[7][8]

The selective hydrogenation of the double bond is typically achieved using heterogeneous catalysts such as palladium on carbon (Pd/C) or ruthenium-based catalysts.[13][14] Studies on Pd(111) surfaces have shown that 2,3-DHF can be hydrogenated to THF at around 330 K.[14] The choice of catalyst and reaction conditions is critical to prevent over-reduction or side reactions like dehydrogenation back to furan.[14][15]

Metal-Catalyzed Cross-Coupling Reactions

Modern C-C bond-forming reactions have been successfully applied to 2,3-DHF, enabling its direct functionalization. The Heck reaction, catalyzed by palladium complexes, allows for the regioselective arylation of 2,3-DHF with aryl iodides or diaryliodonium salts.[6] This reaction is highly valuable for introducing aromatic moieties, significantly increasing molecular complexity and providing access to precursors for drug discovery programs. The choice of phosphine ligand can influence whether the product is the 2-aryl-2,3-dihydrofuran or its isomerized 2-aryl-2,5-dihydrofuran.[6]

| Catalyst/Ligand System | Aryl Source | Product | Yield (%) | Reference |

| P-containing palladacycle | Aryl Iodide | 2-Aryl-2,3-dihydrofuran | Good | [Lei et al., Org. Lett., 2022][6] |

| P-containing palladacycle | Diaryliodonium Salt | 2-Aryl-2,5-dihydrofuran | Good | [Lei et al., Org. Lett., 2022][6] |

| Pd(OAc)₂ / DTBNpP | Aryl Bromide | 2-Aryl-2,5-dihydrofuran | 60-95 | [Lauer et al., J. Org. Chem., 2014][6] |

| Pd(OAc)₂ / TNpP | Aryl Bromide | 2-Aryl-2,3-dihydrofuran | 55-85 | [Lauer et al., J. Org. Chem., 2014][6] |

Synthetic Applications & Experimental Protocols

The true value of 2,3-DHF is demonstrated in its application to construct molecules of biological and material significance. It is a key intermediate in the synthesis of compounds with potential antitumor, antibacterial, and cytotoxic activities.[3][4]

Workflow: From Precursor to Core Scaffolds

The following workflow illustrates the central role of 2,3-DHF as a divergent precursor.

Caption: 2,3-DHF as a divergent precursor to key molecular scaffolds.

Experimental Protocol 1: Catalytic Hydrogenation to Tetrahydrofuran

This protocol describes a standard procedure for the synthesis of tetrahydrofuran from this compound.

Objective: To selectively hydrogenate the C=C bond of 2,3-DHF.

Materials:

-

This compound (1.0 g, 14.27 mmol)

-

10% Palladium on Carbon (Pd/C), 50% wet (approx. 50 mg)

-

Methanol (20 mL)

-

Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound and methanol.

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Seal the flask with a septum and purge the system with nitrogen or argon gas for 5 minutes.

-

Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

-

Maintain a positive pressure of hydrogen (e.g., via a balloon) and stir the reaction vigorously at room temperature.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

Upon completion, carefully purge the flask with nitrogen to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol (2 x 5 mL).

-

Concentrate the filtrate under reduced pressure to afford tetrahydrofuran. The product can be further purified by distillation if necessary.

Self-Validation: The successful conversion can be confirmed by ¹H NMR spectroscopy by observing the disappearance of the olefinic protons of 2,3-DHF (typically δ 6.2-6.4 and 4.8-5.0 ppm) and the appearance of the characteristic multiplets for THF (typically δ ~3.7 and ~1.8 ppm).

Experimental Protocol 2: [3+2] Cycloaddition with a Diazo Compound

This protocol provides a general method for the synthesis of a fused furanofuran system.

Objective: To construct a bicyclic ether via a rhodium-catalyzed [3+2] cycloaddition.

Materials:

-

This compound (5 eq.)

-

Ethyl 2-diazoacetate (1 eq.)

-

Rhodium(II) acetate dimer [Rh₂(OAc)₄] (0.5 mol%)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add Rh₂(OAc)₄ and anhydrous DCM.

-

Stir the solution at room temperature and add this compound.

-

In a separate syringe, prepare a solution of ethyl 2-diazoacetate in anhydrous DCM.

-

Add the diazoacetate solution to the reaction mixture dropwise via a syringe pump over 2-3 hours. A slow addition rate is crucial to maintain a low concentration of the reactive rhodium carbenoid and minimize side reactions.

-

After the addition is complete, allow the reaction to stir at room temperature for an additional 1 hour.

-

Monitor the reaction by TLC for the consumption of the diazo compound.

-

Once complete, concentrate the reaction mixture under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to isolate the desired bicyclic product.

Trustworthiness: The protocol's reliability hinges on the slow addition of the diazo compound to prevent its dimerization. The use of excess 2,3-DHF serves both as a reactant and a solvent, ensuring the reactive intermediate is trapped efficiently.

Conclusion

This compound is a powerful and versatile precursor in organic synthesis. Its defined reactivity allows for predictable and efficient transformations into a wide array of valuable molecular structures. From the fundamental synthesis of tetrahydrofurans to the intricate construction of polycyclic systems via cycloadditions and the direct introduction of functionality through cross-coupling, 2,3-DHF offers chemists a reliable tool for innovation. As the demand for novel pharmaceuticals and advanced materials continues to grow, the strategic application of this fundamental heterocycle will undoubtedly play a significant role in advancing chemical science.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. 2,3-Dihydrofurans as Potential Cytotoxic and Antibacterial Agents: Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. This compound, 1191-99-7 [thegoodscentscompany.com]

- 6. This compound synthesis [organic-chemistry.org]

- 7. par.nsf.gov [par.nsf.gov]

- 8. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electrophilic addition - Wikipedia [en.wikipedia.org]

- 10. gchemglobal.com [gchemglobal.com]

- 11. An unexpected this compound derivative ring opening initiated by electrophilic bromination: scope and mechanistic study. | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. US3828077A - Production of this compound - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A DFT study of furan hydrogenation and ring opening on Pd(111) - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC41183D [pubs.rsc.org]

The Versatile Scaffold: A Technical Guide to the Applications of 2,3-Dihydrofuran in Medicinal Chemistry

Introduction: The Unassuming Power of a Five-Membered Ring

In the vast and ever-expanding universe of medicinal chemistry, the discovery and utilization of privileged scaffolds—molecular frameworks that can provide useful ligands for more than one type of receptor or enzyme target—are paramount to the efficient development of novel therapeutics. Among these, the unassuming five-membered heterocyclic compound, 2,3-dihydrofuran, has emerged as a cornerstone in the synthesis of a diverse array of biologically active molecules. Its unique electronic and structural properties make it a versatile building block, amenable to a wide range of chemical transformations. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, from its fundamental reactivity to its incorporation into complex drug molecules targeting a spectrum of diseases. We will delve into the causality behind synthetic strategies and provide practical, field-proven insights for researchers, scientists, and drug development professionals.

Core Principles: Why this compound is a Privileged Scaffold

The utility of this compound in medicinal chemistry stems from several key features of its structure and reactivity:

-

Strain and Reactivity: The five-membered ring possesses a degree of ring strain that, while not compromising stability, renders the double bond susceptible to a variety of addition and cycloaddition reactions.

-

Electron-Rich Olefin: The endocyclic enol ether functionality makes the double bond electron-rich, predisposing it to react with a range of electrophiles and to participate in metal-catalyzed cross-coupling reactions.

-

Stereochemical Control: The rigid ring structure allows for the stereoselective introduction of substituents, a critical aspect in the design of chiral drugs that interact with specific biological targets.

-

Synthetic Versatility: this compound can be readily functionalized at multiple positions, serving as a precursor to more complex heterocyclic systems such as furans, tetrahydrofurans, and as a key component in the synthesis of nucleoside analogues and other intricate molecular architectures.

Strategic Synthesis of Bioactive this compound Derivatives

The true power of this compound lies in the ability to strategically elaborate its core structure. Several robust synthetic methodologies have been developed to generate libraries of derivatives with diverse pharmacological profiles.

Palladium-Catalyzed Heck Arylation: A Gateway to Arylated Scaffolds

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds, and its application to this compound has been extensively studied.[1][2][3][4][5] This reaction allows for the direct introduction of aryl groups at the 2-position of the dihydrofuran ring, a common motif in many biologically active compounds.

Causality in Catalyst and Ligand Choice: The success of the Heck arylation of this compound is highly dependent on the choice of the palladium precursor and the ligand. Phosphine-free palladium precursors, such as [PdCl(allyl)]₂, have shown high conversions.[1][2][3] The use of chiral ionic liquids containing L-prolinate anions can induce enantioselectivity, crucial for developing stereospecific drugs.[4] The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the dihydrofuran double bond into the Pd-aryl bond, and subsequent β-hydride elimination to yield the arylated product and regenerate the Pd(0) catalyst.

Experimental Protocol: Palladium-Catalyzed Heck Arylation of this compound

This protocol is a representative example for the synthesis of 2-phenyl-2,3-dihydrofuran.

Materials:

-

This compound

-

Iodobenzene

-

[PdCl(allyl)]₂

-

Tetrabutylammonium L-prolinate (as a chiral ionic liquid)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Standard glassware for inert atmosphere reactions (Schlenk line, argon)

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add [PdCl(allyl)]₂ (e.g., 0.01 mmol, 1 mol%).

-

Add tetrabutylammonium L-prolinate (e.g., 0.04 mmol, 4 mol%).

-

Add anhydrous DMF (e.g., 5 mL).

-

Stir the mixture at room temperature for 10 minutes to form the catalyst complex.

-

Add iodobenzene (e.g., 1 mmol, 1 equivalent).

-

Add this compound (e.g., 2 mmol, 2 equivalents) dropwise.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2-phenyl-2,3-dihydrofuran.

Tandem Knoevenagel-Michael Cyclization: A Multicomponent Approach to Functionalized Dihydrofurans

The tandem Knoevenagel-Michael cyclization is an elegant and efficient one-pot method for the synthesis of highly substituted 2,3-dihydrofurans from simple starting materials.[6] This reaction cascade is particularly valuable for generating molecular diversity in drug discovery programs.

Mechanistic Insights: The reaction is typically initiated by a Knoevenagel condensation between an active methylene compound (e.g., 5,5-dimethyl-1,3-cyclohexanedione) and an aldehyde, catalyzed by a base like phthalazine. This forms a reactive α,β-unsaturated intermediate. A subsequent Michael addition of a nucleophile (in this case, the enolate of an α-tosyloxy ketone) to the intermediate, followed by an intramolecular cyclization with the elimination of the tosylate leaving group, yields the dihydrofuran ring. This domino reaction allows for the rapid construction of complex molecules in a single synthetic operation.[6][7]

Experimental Protocol: Tandem Knoevenagel-Michael Cyclization

This protocol provides a general procedure for the synthesis of functionalized this compound derivatives.

Materials:

-

α-Tosyloxy ketone

-

5,5-Dimethyl-1,3-cyclohexanedione

-

Aromatic aldehyde

-

Phthalazine (as an organocatalyst)

-

Acetonitrile (ACN), anhydrous

Procedure:

-

To a round-bottom flask, add the α-tosyloxy ketone (e.g., 1 mmol, 1 equivalent), 5,5-dimethyl-1,3-cyclohexanedione (e.g., 1 mmol, 1 equivalent), and the aromatic aldehyde (e.g., 1 mmol, 1 equivalent).

-

Add anhydrous acetonitrile (e.g., 10 mL) and stir to dissolve the reactants.

-

Add phthalazine (e.g., 0.1 mmol, 10 mol%) to the mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate the desired this compound derivative.

Therapeutic Applications of this compound-Containing Molecules

The versatility of the this compound scaffold is reflected in the broad range of pharmacological activities exhibited by its derivatives.

Anticancer Agents

The this compound moiety is present in numerous compounds with potent anticancer activity.[8][9] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival.

-

Dihydrofolate Reductase (DHFR) Inhibition: Some this compound derivatives have been designed as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and amino acids.[10] By blocking DHFR, these compounds disrupt DNA synthesis and repair, leading to the death of rapidly dividing cancer cells.[10]

-

Induction of Apoptosis: Certain fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated the ability to inhibit the proliferation of cancer cell lines, such as human colorectal adenocarcinoma cells (HCT116), by inducing apoptosis.[11] This is often achieved through the downregulation of anti-apoptotic proteins like Bcl-2 and the cleavage of PARP-1.[11]

Data on Anticancer Activity of 2,5-Dihydrofuran Derivatives [9]

| Compound | Cell Line | IC₅₀ (µM) |

| 9e | SW480 (Colon) | 5.3 |

| A-549 (Lung) | 8.1 | |

| QGY-7701 (Liver) | 6.5 | |

| HeLa (Cervical) | 7.2 | |

| 10g | SW480 (Colon) | 6.8 |

| A-549 (Lung) | 9.5 | |

| QGY-7701 (Liver) | 7.9 | |

| HeLa (Cervical) | 8.8 |

Anti-inflammatory Agents

Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a major focus of medicinal chemistry. This compound derivatives have shown promise in this area.

-

Mechanism of Action: The anti-inflammatory effects of furanone derivatives, which can be synthesized from this compound precursors, are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[12] COX-2 is a key enzyme in the biosynthesis of prostaglandins, which are potent inflammatory mediators. By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[12] Some benzofuran derivatives also inhibit the production of other inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[13]

Antiviral and Antibacterial Agents

The this compound scaffold is a key component in the synthesis of nucleoside analogues, a class of drugs with significant antiviral activity.[14][15][16][17]

-

Nucleoside Analogues: These molecules mimic natural nucleosides and can be incorporated into viral DNA or RNA during replication. This incorporation often leads to chain termination, thereby halting viral proliferation. The synthesis of these analogues can involve the coupling of a modified sugar moiety, derived from this compound, with a nucleobase.[16][17]

-

Antibacterial Activity: Certain derivatives of this compound have demonstrated antibacterial properties.[6] While the exact mechanisms are still under investigation, they may involve the disruption of bacterial cell wall synthesis or the inhibition of essential bacterial enzymes.

Case Studies: this compound in Drug Synthesis

While a direct lineage from this compound to many blockbuster drugs is not always the primary synthetic route used in large-scale manufacturing, its principles are applied in the synthesis of key intermediates and in the discovery of new analogues.

Bedaquiline: A Novel Anti-Tuberculosis Drug

Bedaquiline is a diarylquinoline antibiotic used to treat multidrug-resistant tuberculosis.[18][19][20][21][22] While the commercial synthesis does not start from this compound, the furan B-ring analogue of bedaquiline has shown significant activity, highlighting the potential of this heterocyclic system in anti-TB drug discovery.[18] The synthesis of such analogues often involves the coupling of a furan-containing building block, which can be derived from this compound chemistry, with the quinoline core.[18]

Ranolazine: An Antianginal Agent

Ranolazine is a piperazine derivative used to treat chronic angina.[23][24][25][26][27] The synthesis of ranolazine involves the coupling of a piperazine derivative with an epoxide intermediate. While this compound is not a direct precursor in the most common synthetic routes, the principles of ether synthesis and ring-opening reactions, which are fundamental to dihydrofuran chemistry, are central to the construction of the ranolazine molecule.

Conclusion and Future Perspectives

This compound has firmly established its place as a privileged scaffold in medicinal chemistry. Its synthetic tractability and the diverse pharmacological activities of its derivatives make it a continuing source of inspiration for the development of new therapeutic agents. Future research will likely focus on the development of more efficient and stereoselective methods for the synthesis of complex this compound-containing molecules. Furthermore, the exploration of novel biological targets for these compounds will undoubtedly open new avenues for the treatment of a wide range of human diseases. As our understanding of the chemical biology of these fascinating molecules grows, so too will their impact on human health.

References

- 1. Palladium Catalyzed Heck Arylation of this compound—Effect of the Palladium Precursor | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Palladium Catalyzed Heck Arylation of this compound—Effect of the Palladium Precursor | Semantic Scholar [semanticscholar.org]

- 4. Palladium-catalyzed asymmetric Heck arylation of this compound – effect of prolinate salts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Palladium catalyzed heck arylation of this compound-effect of the palladium precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,3-Dihydrofurans as Potential Cytotoxic and Antibacterial Agents: Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Domino Knoevenagel condensation–Michael addition–cyclization for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines via pyridinium ylides in water - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of novel 2, 5-dihydrofuran derivatives and evaluation of their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and evaluation of analogues of the tuberculosis drug bedaquiline containing heterocyclic B-ring units - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Improved Synthesis and Isolation of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]